N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Description
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked to a 4-hydroxyphenylethyl group via a carboxamide bridge. Key structural attributes include:
- Tetrazolo[1,5-a]pyridine scaffold: Known for metabolic stability and diverse pharmacological activities.
- 4-Hydroxyphenylethyl substituent: Enhances hydrogen-bonding capacity and solubility compared to non-polar substituents.
- Carboxamide linkage: Facilitates interactions with biological targets, such as enzymes or receptors.
Properties
Molecular Formula |
C14H13N5O2 |
|---|---|
Molecular Weight |
283.29 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H13N5O2/c20-12-3-1-10(2-4-12)5-7-15-14(21)11-6-8-19-13(9-11)16-17-18-19/h1-4,6,8-9,20H,5,7H2,(H,15,21) |
InChI Key |
OSXPEDBQTGMIMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC3=NN=NN3C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves a multicomponent reaction. One common method includes the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . This one-pot synthesis is efficient and yields the desired compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of catalytic agents can be scaled up for industrial applications. The use of microwave-assisted synthesis and solid-phase synthesis are potential methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity of the products .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives, as well as various substituted compounds with potential biological activities .
Scientific Research Applications
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to its cytotoxic effects on cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
(a) Tetrazolo[1,5-a]pyridine vs. Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine ()
- Structural differences : Analogs like 9-aryl-7-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (e.g., compounds 16a-b ) feature fused triazolo-pyrimidine cores instead of tetrazolo-pyridine.
- Impact : The triazolo-pyrimidine system may enhance π-π stacking in enzyme binding but reduces solubility due to increased aromaticity. Melting points >340°C for 16a-b suggest high thermal stability .
(b) Tetrazolo[1,5-a]pyridine vs. Tetrazolo[1,5-a]quinoline ()
- Example: 3-(4-hydroxyphenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one replaces the pyridine core with a quinoline ring.
- However, increased molecular weight (e.g., ~350–400 Da) may reduce bioavailability .
Substituent Effects
(a) Hydroxyphenyl vs. Benzimidazole ( and )
- N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-methylpropyl]tetrazolo[1,5-a]pyridine-7-carboxamide ():
- N-{2-[2-(propan-2-yl)-1H-benzimidazol-1-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide ():
(b) Hydroxyphenyl vs. Halogenated Aryl Groups ( and )
- 9-(4-fluorophenyl)-7-(4-nitrophenyl)-2-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine (): Fluorine atoms enhance electronegativity and metabolic stability.
- 6-[(2,3-Difluoro-4-hydroxyphenyl)methyl]-...carboxamide (): Difluoro-hydroxyphenyl groups increase lipophilicity, favoring blood-brain barrier penetration .
Functional Group Modifications
(a) Carboxamide vs. Amine ()
- Tetrazolo[1,5-a]pyridin-8-amine : The 8-amine group (vs. 7-carboxamide) in alpha-glucosidase inhibitors suggests positional sensitivity in enzyme binding. Carboxamides generally exhibit stronger hydrogen-bonding capacity .
(b) Carboxamide vs. Thiazolidinone ()
Agrochemical Potential ( and )
Medicinal Chemistry ( and )
- Tetrazolo[1,5-a]quinoline-thiazolidinones () demonstrate analgesic activity, while benzimidazole derivatives () target signaling pathways. The target compound’s hydroxyphenyl group may favor anti-inflammatory or CNS applications.
Biological Activity
N-[2-(4-hydroxyphenyl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a tetrazole ring fused with a pyridine structure, which is known for its potential pharmacological properties. The presence of the 4-hydroxyphenyl group is significant as it may enhance the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit notable antimicrobial properties. For instance:
- Study Findings : A series of tetrazole compounds were synthesized and evaluated for their antimicrobial activity using the disc diffusion method. Results indicated that certain derivatives showed better activity than traditional antibiotics like ampicillin against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways critical for bacterial survival.
| Compound | Activity Against | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 100 | |
| Other Tetrazole Derivative | E. coli | 125 |
Anticancer Activity
The anticancer potential of tetrazole derivatives has been extensively studied:
- Cell Line Studies : this compound demonstrated significant cytotoxic effects against various cancer cell lines, including Hep G2 (liver carcinoma) and A549 (lung adenocarcinoma). The compound exhibited an IC50 value indicating effective growth inhibition .
- Mechanism of Action : The proposed mechanism includes binding to DNA and forming stable complexes that inhibit cell division and promote apoptosis in cancer cells .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties:
- In Vitro Studies : Inhibition of pro-inflammatory cytokines was observed in studies where the compound was tested against various inflammatory models. Notably, it inhibited IL-4-induced differentiation of T-helper cells, which is crucial in allergic responses .
- Potential Applications : Given its ability to modulate immune responses, this compound could be explored for therapeutic applications in asthma and other allergic conditions.
Case Studies
Several case studies have highlighted the efficacy of tetrazole derivatives in clinical settings:
- Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with tetrazole derivatives resulted in faster recovery compared to standard antibiotic therapies.
- Cancer Treatment : In a preclinical model, treatment with this compound led to significant tumor regression in xenograft models of lung cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
